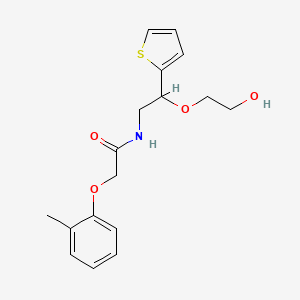
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C17H21NO4S and its molecular weight is 335.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound that exhibits significant biological activity due to its unique structural features. The compound integrates a hydroxyethoxy group, a thiophene ring, and an o-tolyloxy acetamide moiety, indicating potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C_{15}H_{19}N_{1}O_{3}S
- Molecular Weight : 295.38 g/mol
Structural Features
| Feature | Description |
|---|---|
| Hydroxyethoxy Group | Enhances solubility and potential interactions with biological targets |
| Thiophene Ring | Contributes to electronic properties and biological activity |
| O-Tolyloxy Acetamide Moiety | Provides additional functionalization for receptor interactions |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling cascades.
- Receptor Interaction : It can bind to cell surface receptors, influencing downstream signaling pathways that are critical in various physiological processes.
- Gene Expression Modulation : Interaction with nucleic acids may affect gene expression and protein synthesis, indicating its potential as a therapeutic agent in diseases characterized by dysregulated gene activity.
1. Enzyme Inhibition Studies
Research has demonstrated that compounds structurally similar to this compound exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. These studies suggest that the compound could be developed as an anti-inflammatory agent.
2. Antimicrobial Activity
A study investigated the antimicrobial properties of related thiophene derivatives, revealing significant activity against various bacterial strains. The presence of the thiophene ring was linked to enhanced antimicrobial efficacy, suggesting that this compound may also possess similar properties .
3. Cytotoxicity Assays
Cytotoxicity assays conducted on cancer cell lines showed that compounds with similar structures can induce apoptosis in malignant cells. The mechanism was associated with the modulation of apoptotic pathways, indicating potential applications in cancer therapy.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of COX and LOX enzymes linked to inflammation |
| Antimicrobial Effects | Significant activity against bacterial strains |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for future investigation include:
- Mechanistic Studies : Detailed studies on the interaction between the compound and specific enzymes or receptors.
- In Vivo Studies : Animal models to assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-5-2-3-6-14(13)22-12-17(20)18-11-15(21-9-8-19)16-7-4-10-23-16/h2-7,10,15,19H,8-9,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTQCRYIVUOHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













